molecular formula C11H11N3 B8632936 4-(3-Aminophenyl)pyridin-2-amine

4-(3-Aminophenyl)pyridin-2-amine

Cat. No.: B8632936
M. Wt: 185.22 g/mol
InChI Key: YAKAJBHWKMXMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminophenyl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amine group at position 2 and a 3-aminophenyl group at position 3. The structure combines the electron-rich pyridine ring with a meta-aminophenyl substituent, which may influence its electronic properties, solubility, and biological interactions . For instance, compounds like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine () and 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine () demonstrate the versatility of pyridin-2-amine scaffolds in drug design .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3-aminophenyl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,12H2,(H2,13,14)

InChI Key

YAKAJBHWKMXMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The trifluoromethyl (-CF₃) group in enhances lipophilicity and metabolic stability compared to the amino (-NH₂) group in the target compound .
  • Amino vs.

Physicochemical Properties

Melting points, yields, and spectral data from structurally related compounds provide indirect insights:

Compound Type Melting Point (°C) Yield (%) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Chloro-substituted pyridines (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) 268–287 67–81 3250–3300 (N-H) 6.8–8.5 (aromatic H)
Trifluoromethyl pyridines (e.g., 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine) Not reported Not reported Not available 2.9–3.1 (-N(CH₃)₂)

Analysis :

  • Melting points : Chloro- and nitro-substituted analogs () exhibit higher melting points (268–287°C) due to stronger intermolecular interactions, whereas alkyl-substituted derivatives (e.g., ) likely have lower melting points .
  • Spectral data: The ¹H NMR shifts for aromatic protons in (6.8–8.5 ppm) align with typical pyridine derivatives, while dimethylamino groups () show distinct singlet peaks at ~3.0 ppm .

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